molecular formula C13H11ClO2 B6356877 2-Chloro-4-(2-methoxyphenyl)phenol, 95% CAS No. 1175861-96-7

2-Chloro-4-(2-methoxyphenyl)phenol, 95%

Cat. No. B6356877
CAS RN: 1175861-96-7
M. Wt: 234.68 g/mol
InChI Key: OEPIESXFELXICQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyphenyl)phenol, 95% (2-C4M95), is a widely used compound in the field of scientific research. It is a phenol-based compound with a chlorine atom, two methoxy groups, and a phenolic hydroxyl group. It is a colorless, water-soluble solid with a melting point of 102 °C and a boiling point of 230 °C. It is used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a substrate for enzymes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed to act as a catalyst for certain chemical reactions by forming a complex with the reactants. This complex is then broken down to form the desired products. Additionally, it is believed to be involved in the formation of polymers and dyes, as well as in the production of pharmaceuticals.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-methoxyphenyl)phenol, 95% has many advantages for use in laboratory experiments. It is a highly stable compound, with a long shelf life and low toxicity. It is also relatively easy to synthesize and is widely available. However, it is important to note that 2-Chloro-4-(2-methoxyphenyl)phenol, 95% is a highly reactive compound, and should be handled with care. Additionally, it should be stored in a cool, dry place, away from sunlight and other sources of heat.

Future Directions

There are many potential future directions for the use of 2-Chloro-4-(2-methoxyphenyl)phenol, 95% in scientific research. For example, it could be used in the development of new drugs or materials, or as a substrate for enzyme-catalyzed reactions. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or to develop new catalysts for chemical reactions. Finally, it could be used to study the mechanisms of action of other compounds, or to identify new therapeutic targets.

Synthesis Methods

2-Chloro-4-(2-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-4-methoxybenzaldehyde with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of 2-chloro-4-methoxyphenol, which is then treated with hydrochloric acid to produce the desired product. Other methods involve the use of other reagents such as sodium bicarbonate, potassium hydroxide, or sodium carbonate.

Scientific Research Applications

2-Chloro-4-(2-methoxyphenyl)phenol, 95% has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a substrate for enzymes. It is also used in the production of polymers, dyes, and pharmaceuticals. In addition, it is used as a fluorescent probe for the detection of proteins and other biomolecules.

properties

IUPAC Name

2-chloro-4-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPIESXFELXICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653515
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methoxyphenyl)phenol

CAS RN

1175861-96-7
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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